2-Mercapto-4-hydroxy-5-cyanopyrimidine

Description

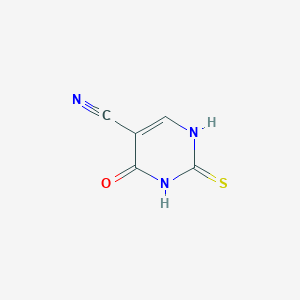

Structure

3D Structure

Properties

IUPAC Name |

4-oxo-2-sulfanylidene-1H-pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3OS/c6-1-3-2-7-5(10)8-4(3)9/h2H,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIRKMYIHJOEYDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=S)N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00356130 | |

| Record name | 2-MERCAPTO-4-HYDROXY-5-CYANOPYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23945-49-5 | |

| Record name | 2-MERCAPTO-4-HYDROXY-5-CYANOPYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-2-sulfanylpyrimidine-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical properties of 2-Mercapto-4-hydroxy-5-cyanopyrimidine

An In-depth Technical Guide to the Physicochemical Properties of 2-Mercapto-4-hydroxy-5-cyanopyrimidine

Foreword: The Pyrimidine Scaffold in Modern Drug Discovery

Pyrimidine derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds and pharmaceuticals. Their prevalence in nature as components of nucleic acids has made them a focal point for the design of therapeutic agents that can modulate fundamental biological processes.[1] The compound of interest, this compound, is a multi-functionalized heterocycle with significant potential as a building block in drug discovery.[2][3] Its unique arrangement of a mercapto, a hydroxyl, and a cyano group on the pyrimidine core imparts a rich chemical reactivity and a propensity for complex molecular interactions. This guide provides a comprehensive analysis of its core physicochemical properties, synthesis, and characterization, offering field-proven insights for researchers in drug development and chemical synthesis.

Molecular Structure and Prototropic Tautomerism

A critical feature of this compound is its existence in multiple tautomeric forms. Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton.[4] For this molecule, the presence of both hydroxyl (-OH) and mercapto (-SH) groups, which can exist as their keto (=O) and thione (=S) forms respectively, leads to a complex equilibrium.

The principal tautomeric forms include:

-

Thiol-Hydroxy Form: The aromatic form with distinct -SH and -OH groups.

-

Thione-Hydroxy Form: Where the mercapto group exists as a C=S bond.

-

Thiol-Keto Form: Where the hydroxyl group exists as a C=O bond.

-

Thione-Keto Form: A non-aromatic di-oxo/thio form.

The dominant tautomer is highly dependent on the environment, such as the solvent and physical state (solution vs. solid).[5] In the solid state, intermolecular hydrogen bonding often stabilizes one form, whereas in solution, solvent polarity plays a key role. Spectroscopic analysis is essential to probe this equilibrium.[6][7] Understanding this tautomerism is not merely academic; it is fundamental to predicting the molecule's reactivity, its ability to act as a hydrogen bond donor or acceptor, and ultimately, its binding mode with biological targets.

Caption: Tautomeric equilibrium of this compound.

Synthesis and Purification

The synthesis of substituted pyrimidines like this compound is often achieved through multi-component condensation reactions, which are valued for their efficiency and atom economy.[1][8] A common and robust approach involves the condensation of thiourea with an activated cyanoacetic acid derivative.

General Synthetic Protocol

A widely adopted method is the reaction between ethyl 2-cyano-3-ethoxyacrylate (or a similar activated precursor) and thiourea in the presence of a base such as sodium ethoxide in ethanol. The causality behind this choice is the high reactivity of the α,β-unsaturated nitrile, which readily undergoes Michael addition with the nucleophilic thiourea, followed by intramolecular cyclization and aromatization to yield the pyrimidine ring.

Step-by-Step Methodology:

-

Reaction Setup: A solution of sodium ethoxide is prepared by carefully dissolving metallic sodium in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) in a round-bottom flask equipped with a reflux condenser.

-

Addition of Reactants: Thiourea is added to the stirred sodium ethoxide solution. Subsequently, ethyl 2-cyano-3-ethoxyacrylate is added dropwise at room temperature.

-

Reflux: The reaction mixture is heated to reflux and maintained for several hours. The progress is monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting materials.

-

Workup and Isolation: After completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with a mineral acid (e.g., HCl) to a pH of ~5-6.

-

Precipitation and Filtration: The acidification causes the product to precipitate out of the solution. The solid is collected by vacuum filtration, washed with cold water to remove inorganic salts, and then with a small amount of cold ethanol.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or a dimethylformamide (DMF)/water mixture, to yield the final product as a crystalline solid.

Caption: General workflow for the synthesis of the target pyrimidine.

Core Physicochemical Properties

The utility of a compound in research, particularly in drug development, is dictated by its physicochemical properties. These parameters influence solubility, membrane permeability, and formulation characteristics.

| Property | Value | Source |

| Molecular Formula | C₅H₃N₃OS | [9] |

| Molecular Weight | 153.17 g/mol | [9] |

| CAS Number | 23945-49-5 | [9][10] |

| Appearance | Typically a yellow to off-white crystalline solid | [9] |

| Melting Point | >300 °C (decomposes) | [11] |

| pKa | Predicted ~8.10 (for the thiol/hydroxyl groups) | [11] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF | General knowledge for this class |

Analytical and Spectroscopic Characterization

Unambiguous characterization is crucial for confirming the identity and purity of the synthesized compound. A multi-technique approach is standard practice.

Spectroscopic Methods

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is invaluable for identifying functional groups. Key expected vibrations for this compound include a sharp, strong peak for the nitrile group (C≡N) around 2200-2250 cm⁻¹, broad absorptions for O-H and N-H stretching in the 3000-3500 cm⁻¹ region, and characteristic peaks for C=O (keto tautomer) or C=S (thione tautomer) in the 1600-1700 cm⁻¹ and 1100-1250 cm⁻¹ regions, respectively.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: In a solvent like DMSO-d₆, one would expect to see exchangeable protons for the -OH, -NH, and -SH groups, typically as broad singlets. A distinct singlet for the C6-H proton on the pyrimidine ring would also be present.

-

¹³C NMR: The spectrum would show distinct signals for the five carbon atoms, including the nitrile carbon (around 115-120 ppm), the carbons of the pyrimidine ring, and the C=S or C=O carbons, which are highly sensitive to the tautomeric form present in the solution.[13]

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight, with the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight of 153.17.

X-ray Crystallography

While spectroscopic methods provide essential information, single-crystal X-ray diffraction provides the definitive solid-state structure.[14][15] This technique is uniquely capable of elucidating the precise bond lengths, bond angles, and, most importantly, the dominant tautomeric form in the crystalline state. It also reveals the intermolecular interactions, such as hydrogen bonding networks, that stabilize the crystal lattice.

Experimental Workflow: Single Crystal Growth and Analysis

-

Crystal Growth: High-purity compound is dissolved in a suitable solvent (e.g., DMF, DMSO) to near saturation. The solution is left for slow evaporation at room temperature, or a solvent/anti-solvent diffusion method is employed (e.g., layering a solution in DMF with water or ethanol). The goal is to allow single, defect-free crystals to form over days or weeks.

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. Diffraction data are collected as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction pattern is used to solve the crystal structure, yielding a model of the electron density. This model is then refined to determine the precise atomic positions.

Caption: Standard workflow for X-ray crystallographic analysis.

Thermal Stability Analysis

The thermal stability of a compound is a critical parameter for pharmaceutical development, influencing storage, formulation, and processing.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, a TGA thermogram would likely show stability up to a high temperature (>250-300 °C), followed by a sharp weight loss corresponding to decomposition.[16][17]

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. A DSC scan can reveal phase transitions, melting points, and decomposition events. For this compound, one would expect to see a strong endothermic or exothermic peak associated with its decomposition, corroborating the TGA data.

Significance and Potential Applications

The structural motifs within this compound suggest several avenues for its application in drug discovery and materials science.

-

Medicinal Chemistry Scaffold: The pyrimidine core is a "privileged scaffold" found in numerous approved drugs, including anticancer and antiviral agents. The functional groups on this molecule serve as versatile handles for further chemical modification to generate libraries of new compounds for biological screening.[18]

-

Coordination Chemistry: The nitrogen and sulfur atoms can act as ligands to coordinate with metal ions, forming metal complexes.[19] Such complexes are being investigated for various applications, including as potential anticancer agents where the metal center can introduce novel mechanisms of action.[20]

-

Enzyme Inhibition: The cyano and mercapto groups are functionalities known to interact with active sites of various enzymes, particularly cysteine proteases, making this scaffold a promising starting point for designing enzyme inhibitors.[14]

The measured physicochemical properties, such as pKa and solubility, are vital for this progression. They directly impact the absorption, distribution, metabolism, and excretion (ADME) profile of any potential drug candidate derived from this core structure.

References

- 1. benthamopen.com [benthamopen.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound | 23945-49-5 [chemicalbook.com]

- 10. This compound | China | Manufacturer | ZHENGZHOU JIUYI TIME NEW MATERIALS CO,.LTD [m.chemicalbook.com]

- 11. 2-Mercapto-4-hydroxy-5,6-diaminopyrimidine CAS#: 1004-76-8 [amp.chemicalbook.com]

- 12. Molecular and vibrational structure of 2-mercapto pyrimidine and 2,4-diamino-6-hydroxy-5-nitroso pyrimidine: FT-IR, FT-Raman and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. spectrabase.com [spectrabase.com]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 2-Mercapto-4-hydroxy-5-cyanopyrimidine (CAS 23945-49-5)

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide serves as a comprehensive technical resource on 2-Mercapto-4-hydroxy-5-cyanopyrimidine, a heterocyclic compound of significant interest within medicinal chemistry and drug discovery. As a Senior Application Scientist, my objective is to provide not just a compilation of data, but a synthesized narrative that explains the "why" behind the "how." The information presented herein is curated to empower researchers with the foundational knowledge and practical insights necessary to effectively utilize this versatile pyrimidine derivative in their work. We will delve into its synthesis, explore its structural intricacies, and discuss its potential as a scaffold for novel therapeutic agents.

Core Chemical and Physical Properties

This compound, also known as 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, is a substituted pyrimidine with the chemical formula C₅H₃N₃OS.[1] Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the core structure of numerous biologically active molecules, including anticancer, antimicrobial, and anti-inflammatory agents.[2][3][4][5][6] The presence of multiple functional groups—a thiol, a hydroxyl, and a nitrile—on the pyrimidine ring of this compound makes it a highly versatile building block for further chemical modifications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 23945-49-5 | [1] |

| Molecular Formula | C₅H₃N₃OS | [1] |

| Molecular Weight | 153.16 g/mol | [1] |

| IUPAC Name | 4-oxo-2-sulfanylidene-1H-pyrimidine-5-carbonitrile | [1] |

| Synonyms | 5-cyano-2-thiouracil, 4-hydroxy-2-mercaptopyrimidine-5-carbonitrile | [1] |

| Topological Polar Surface Area | 97 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| XLogP3 | -0.3 | [1] |

Tautomerism: A Critical Consideration

A key feature of this compound is its existence in tautomeric forms. This is a fundamental concept to grasp as it dictates the molecule's reactivity and its interactions with biological targets. The compound can exist in equilibrium between several forms due to the mobility of protons.

-

Thiol-Thione Tautomerism: The 2-mercapto group can exist as a thiol (-SH) or a thione (C=S). The thione form is generally favored in polar solvents due to its higher polarity and ability to form hydrogen bonds.[7][8][9]

-

Keto-Enol Tautomerism: Similarly, the 4-hydroxy group can exist in the enol (-OH) form or the keto (C=O) form. For many hydroxypyrimidines, the keto form (pyrimidinone) is the more stable tautomer.[10][11][12][13][14]

The predominant tautomeric form in a given environment will influence its spectroscopic signature and its behavior in chemical reactions. For the purpose of this guide, the structure will be depicted in its most likely tautomeric form under physiological conditions, which is the 4-oxo-2-thioxo form.

Synthesis Methodology: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a one-pot, three-component condensation reaction, a common and efficient strategy for constructing pyrimidine rings. The key starting materials for this synthesis are ethyl cyanoacetate, an aldehyde (in this case, formaldehyde or a precursor), and thiourea.

Reaction Principle

The synthesis is a variation of the Biginelli reaction. The general mechanism involves the initial condensation of the aldehyde with thiourea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the enolate of ethyl cyanoacetate. Finally, cyclization and dehydration yield the pyrimidine ring.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of similar pyrimidine derivatives.[15][16] Researchers should optimize conditions for their specific laboratory setup.

Materials:

-

Ethyl cyanoacetate

-

Paraformaldehyde (as a source of formaldehyde)

-

Thiourea

-

Sodium ethoxide (or another suitable base)

-

Ethanol (absolute)

-

Hydrochloric acid (for acidification)

-

Standard laboratory glassware and equipment for reflux and filtration

Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1 equivalent) in absolute ethanol.

-

Addition of Reactants: To the stirred solution, add ethyl cyanoacetate (1 equivalent) and thiourea (1.1 equivalents).

-

Addition of Aldehyde: Add paraformaldehyde (1 equivalent) to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Precipitation: Slowly add water to the reaction mixture until a precipitate forms.

-

Acidification: Acidify the mixture with dilute hydrochloric acid to a pH of approximately 5-6 to ensure complete precipitation of the product.

-

Isolation: Collect the solid product by vacuum filtration and wash it with cold water and then a small amount of cold ethanol.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

| Technique | Expected Key Signals |

| ¹H NMR | A broad singlet for the N-H protons (likely in the range of 10-12 ppm in DMSO-d₆). A singlet for the C6-H proton. The exact chemical shifts will be influenced by the tautomeric form and solvent. |

| ¹³C NMR | Signals for the C=O, C=S, and C≡N carbons. A signal for the carbon bearing the nitrile group (C5) and the C6 carbon. |

| IR (cm⁻¹) | A strong absorption for the C≡N stretch (around 2220 cm⁻¹). A strong absorption for the C=O stretch (around 1650-1700 cm⁻¹). Broad N-H stretching bands (around 3200-3400 cm⁻¹). A C=S stretching band (around 1100-1200 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak [M+H]⁺ at m/z 154.0. |

Potential Applications in Drug Discovery and Development

The structural motifs present in this compound make it a valuable scaffold for the development of various therapeutic agents. The pyrimidine core is a well-established pharmacophore in numerous approved drugs.

-

Anticancer Agents: The pyrimidine ring is a key component of many anticancer drugs that act as antimetabolites, kinase inhibitors, or by other mechanisms. The functional groups on this molecule allow for diverse chemical modifications to explore structure-activity relationships (SAR) for anticancer activity.

-

Antimicrobial Agents: Pyrimidine derivatives have shown a broad spectrum of antimicrobial activity. The thiol and hydroxyl groups can be functionalized to generate libraries of compounds for screening against various bacterial and fungal strains.

-

Enzyme Inhibitors: The ability of the thiol group to interact with metal ions or form disulfide bonds, along with the hydrogen bonding capabilities of the pyrimidine ring, makes this scaffold a candidate for designing enzyme inhibitors.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. Based on available data, it is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is also reported to cause skin irritation and serious eye damage, and may cause respiratory irritation.[1]

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a pyrimidine derivative with significant potential as a building block in medicinal chemistry. Its straightforward synthesis and the presence of multiple reactive functional groups offer a wide range of possibilities for chemical diversification. A thorough understanding of its tautomeric nature is essential for predicting its reactivity and biological interactions. While further research is needed to fully elucidate its biological activity profile and mechanism of action, its structural features suggest that it is a promising starting point for the discovery of new therapeutic agents. This guide provides a solid foundation for researchers to begin their exploration of this intriguing molecule.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benthamopen.com [benthamopen.com]

- 5. researchgate.net [researchgate.net]

- 6. ijpsonline.com [ijpsonline.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Khan Academy [khanacademy.org]

- 13. organicchemistrytutor.com [organicchemistrytutor.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. journals.iau.ir [journals.iau.ir]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Molecular Structure and Tautomerism of 2-Mercapto-4-hydroxy-5-cyanopyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Mercapto-4-hydroxy-5-cyanopyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the versatile biological activities exhibited by cyanopyrimidine derivatives.[1][2] This guide provides a comprehensive analysis of its molecular structure, focusing on the complex tautomeric equilibria that govern its chemical behavior and biological interactions. We will delve into the theoretical underpinnings of its tautomerism, supported by experimental and computational evidence, to provide a robust framework for researchers in the field.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a fundamental building block in numerous biologically active molecules, including nucleic acids (cytosine, thymine, and uracil) and a wide array of pharmaceuticals.[1] The introduction of mercapto, hydroxyl, and cyano functionalities onto this scaffold, as in this compound, gives rise to a molecule with a rich chemical landscape and significant therapeutic potential. Cyanopyrimidine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] Understanding the precise molecular structure and the predominant tautomeric forms of this compound is paramount for elucidating its mechanism of action, optimizing its synthesis, and designing novel analogues with enhanced therapeutic profiles.

Unraveling the Tautomeric Complexity

Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton.[5] this compound can exist in multiple tautomeric forms due to the presence of both lactam-lactim (keto-enol) and thione-thiol functionalities. The position of the tautomeric equilibrium is a delicate balance of factors including solvent polarity, concentration, temperature, and intramolecular interactions.[6][7]

The principal tautomeric equilibria at play are:

-

Keto-Enol Tautomerism: The hydroxyl group at position 4 can tautomerize to a keto group, forming a pyrimidinone ring. Generally, the keto form is more stable for pyrimidine derivatives.[5][8]

-

Thione-Thiol Tautomerism: The mercapto group at position 2 can exist in equilibrium with its thione tautomer. The thione form is often favored, particularly in polar solvents.[6][9]

These two equilibria result in four main potential tautomers:

-

Hydroxy-Thiol Form: 2-sulfanyl-4-hydroxy-pyrimidine-5-carbonitrile

-

Keto-Thiol Form: 4-oxo-2-sulfanyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

-

Hydroxy-Thione Form: 2-thioxo-1,2-dihydro-4-hydroxypyrimidine-5-carbonitrile

-

Keto-Thione (Dithione) Form: 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile[10]

Below is a diagram illustrating the potential tautomeric forms of this compound.

References

- 1. Novel Cyanopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Cyanopyrimidine Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of New Cyanopyridine Scaffolds and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. 4-Hydroxy-2-sulfanylpyrimidine-5-carbonitrile | C5H3N3OS | CID 819918 - PubChem [pubchem.ncbi.nlm.nih.gov]

One-Pot Synthesis of 2-Mercapto-4-hydroxy-5-cyanopyrimidine Derivatives: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the one-pot synthesis of 2-mercapto-4-hydroxy-5-cyanopyrimidine derivatives, a class of heterocyclic compounds with significant potential in drug discovery and medicinal chemistry. This document moves beyond a simple recitation of protocols to offer a comprehensive understanding of the underlying chemical principles, from reaction mechanism to strategic experimental design and product characterization. Detailed, field-tested methodologies, mechanistic insights, and troubleshooting considerations are presented to empower researchers in the successful synthesis and application of these valuable scaffolds.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of biologically active molecules, including the nucleobases uracil, thymine, and cytosine. Consequently, synthetic pyrimidine derivatives have been a focal point of medicinal chemistry research, leading to the development of numerous therapeutic agents with diverse applications, including antiviral, antibacterial, antifungal, and antitumor activities[1]. The this compound scaffold, in particular, offers a versatile platform for further chemical elaboration, making it a highly attractive starting point for the synthesis of novel drug candidates. The one-pot, multi-component synthesis of these derivatives represents an efficient and atom-economical approach, aligning with the principles of green chemistry and streamlining the drug discovery process[1][2].

The Synthetic Strategy: A Biginelli-Type Condensation

The most prevalent and efficient method for the one-pot synthesis of this compound derivatives is a variation of the classic Biginelli reaction. This acid- or base-catalyzed three-component condensation reaction typically involves an aldehyde, a β-ketoester (or a related active methylene compound), and a urea or thiourea derivative[2][3]. In the context of our target molecule, the key reactants are:

-

An Aldehyde (R-CHO): Provides the substituent at the 6-position of the pyrimidine ring.

-

Ethyl Cyanoacetate: Serves as the active methylene compound, contributing the 5-cyano and 4-hydroxy (in its tautomeric form) moieties.

-

Thiourea: Provides the N1, C2 (with the mercapto group), and N3 atoms of the pyrimidine ring.

The reaction proceeds through a series of intermediates to yield the final heterocyclic product, which exists in a tautomeric equilibrium between the 2-mercapto-4-hydroxy form and the more stable 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine form.

Unraveling the Reaction Mechanism

The precise mechanism of this Biginelli-type reaction can vary depending on the specific catalysts and reaction conditions employed. However, a generally accepted pathway involves the initial formation of a Knoevenagel condensation product between the aldehyde and ethyl cyanoacetate. This is followed by a Michael addition of thiourea to the activated double bond and subsequent cyclization with the elimination of ethanol and water to form the stable dihydropyrimidine ring.

Below is a graphical representation of the proposed reaction mechanism:

Caption: Proposed mechanism for the one-pot synthesis.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, generalized protocol for the one-pot synthesis of 6-substituted-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivatives. This protocol can be adapted for various aldehydes to generate a library of compounds.

Materials and Reagents

-

Aldehyde (e.g., acetaldehyde, benzaldehyde, etc.)

-

Ethyl cyanoacetate

-

Thiourea

-

Catalyst (e.g., anhydrous K2CO3, p-toluenesulfonic acid, etc.)

-

Solvent (e.g., absolute ethanol, DMF)

-

Glacial acetic acid (for neutralization)

-

Distilled water

-

Crushed ice

General Synthetic Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aldehyde (10 mmol), ethyl cyanoacetate (10 mmol), and thiourea (12 mmol) in the chosen solvent (e.g., 30 mL of absolute ethanol).

-

Catalyst Addition: Add the catalyst (e.g., 1.5 g of anhydrous K2CO3) to the reaction mixture.

-

Reaction: Heat the mixture to reflux with constant stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time will vary depending on the specific reactants and catalyst used, typically ranging from 4 to 8 hours.

-

Work-up: After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.

-

Precipitation: Pour the reaction mixture into a beaker containing crushed ice with stirring.

-

Neutralization: Acidify the mixture with glacial acetic acid to a pH of approximately 6.

-

Isolation: The solid product will precipitate out. Collect the precipitate by vacuum filtration.

-

Purification: Wash the crude product with cold water and then with a small amount of cold ethanol. Recrystallize the product from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to obtain the pure 6-substituted-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile.

Example: Synthesis of 6-Methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

This specific example utilizes acetaldehyde as the aldehyde component to yield the 6-methyl derivative.

| Reactant/Reagent | Molar Equiv. | Amount |

| Acetaldehyde | 1.0 | (e.g., 10 mmol, 0.44 g) |

| Ethyl Cyanoacetate | 1.0 | (e.g., 10 mmol, 1.13 g) |

| Thiourea | 1.2 | (e.g., 12 mmol, 0.91 g) |

| Anhydrous K2CO3 | - | (e.g., 1.5 g) |

| Absolute Ethanol | - | 30 mL |

The general procedure outlined in section 3.2 is followed. The expected product is a solid that can be purified by recrystallization.

Structural Characterization and Tautomerism

The synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

-

Melting Point: To determine the purity of the compound.

-

Infrared (IR) Spectroscopy: To identify key functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

Tautomerism: A Key Structural Consideration

It is crucial to recognize that this compound derivatives exist in a state of tautomeric equilibrium. The two primary tautomeric forms are the hydroxy-thiol form and the more stable oxo-thione form. Spectroscopic data will reflect the predominant tautomer in the solid state or in solution.

Caption: Tautomeric equilibrium of the pyrimidine product.

Representative Spectroscopic Data

The following is a summary of expected spectroscopic data for a representative 6-substituted-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivative, based on literature reports[4][5][6][7].

| Spectroscopic Technique | Characteristic Peaks/Signals |

| IR (KBr, cm⁻¹) | 3400-3200 (N-H stretching), 2230-2210 (C≡N stretching), 1700-1650 (C=O stretching), ~1200 (C=S stretching) |

| ¹H NMR (DMSO-d₆, δ ppm) | 12.0-13.0 (br s, 1H, N-H), 9.0-10.0 (br s, 1H, N-H), 7.0-8.0 (m, Ar-H, if applicable), 2.0-2.5 (s, 3H, CH₃ at C6, if applicable) |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~175 (C=S), ~160 (C=O), ~150 (C6), ~115 (C≡N), ~90 (C5) |

Applications in Drug Discovery

The this compound scaffold is a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The reactive mercapto and hydroxyl (or oxo) groups, along with the cyano group, provide multiple handles for further chemical modifications. These derivatives have been investigated for a range of biological activities, including:

-

Anticancer Agents: The pyrimidine core is present in many anticancer drugs, and novel derivatives are continually being explored for their ability to inhibit cancer cell proliferation.

-

Kinase Inhibitors: The scaffold can be functionalized to target specific protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.

-

Antimicrobial Agents: Pyrimidine derivatives have a long history as antimicrobial agents, and new analogues are being developed to combat drug-resistant pathogens.

Conclusion

The one-pot synthesis of this compound derivatives via a Biginelli-type reaction is a robust and efficient method for accessing a valuable class of heterocyclic compounds. This guide has provided a comprehensive overview of the synthetic strategy, reaction mechanism, a detailed experimental protocol, and key characterization considerations. By understanding the fundamental principles behind this synthesis, researchers are well-equipped to not only replicate the described procedures but also to rationally design and synthesize novel derivatives with tailored properties for applications in drug discovery and development.

References

- 1. benthamopen.com [benthamopen.com]

- 2. journals.iau.ir [journals.iau.ir]

- 3. Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. banglajol.info [banglajol.info]

- 5. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. preprints.org [preprints.org]

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 2-Mercapto-4-hydroxy-5-cyanopyrimidine

Abstract

This technical guide provides a comprehensive overview of the foundational starting materials and synthetic strategies for producing 2-mercapto-4-hydroxy-5-cyanopyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document delves into the core chemical principles, reaction mechanisms, and detailed experimental protocols. It is intended for an audience of researchers, scientists, and professionals in the field of drug development, offering field-proven insights and a self-validating approach to the synthesis of this important pyrimidine derivative.

Introduction

This compound is a highly functionalized pyrimidine derivative that serves as a versatile building block in the synthesis of a wide range of biologically active compounds. The pyrimidine core is a fundamental scaffold in numerous pharmaceuticals, and the presence of the mercapto, hydroxy, and cyano groups on this particular derivative offers multiple points for chemical modification, making it a valuable precursor for the development of novel therapeutic agents. This guide will focus on the most prevalent and efficient method for its synthesis: the base-catalyzed cyclocondensation reaction.

The Core Synthetic Strategy: A Three-Component Cyclocondensation

The most common and efficient route to this compound is a one-pot, three-component reaction involving an active methylene compound, a thiocarbonyl source, and a cyclizing agent, typically facilitated by a base. This approach is a variation of the well-established Biginelli reaction, which is renowned for its efficiency in constructing pyrimidine rings.

The primary starting materials for this synthesis are:

-

Ethyl Cyanoacetate : The active methylene compound that provides the C4, C5, and C6 atoms of the pyrimidine ring.

-

Thiourea : The source of the N1, C2, and N3 atoms, as well as the sulfur atom at the 2-position.

The overall reaction can be summarized as follows:

In-Depth Analysis of Starting Materials

The selection of starting materials is critical for the success of the synthesis, and understanding their roles is key to optimizing the reaction conditions.

The Active Methylene Compound: Ethyl Cyanoacetate

Ethyl cyanoacetate is the cornerstone of this synthesis. Its utility stems from the presence of a methylene group (-CH2-) flanked by two electron-withdrawing groups: a nitrile (-CN) and an ester (-COOEt).

-

Causality of Reactivity : The electron-withdrawing nature of the nitrile and ester groups significantly increases the acidity of the methylene protons. This allows for easy deprotonation by a base to form a stabilized carbanion. This carbanion is a potent nucleophile, which is the initial reactive species in the condensation cascade.

-

Role in Ring Formation : The ethyl cyanoacetate molecule provides the foundational three-carbon unit (C4-C5-C6) of the pyrimidine ring. The cyano group is retained at the 5-position in the final product, while the ester group is involved in the cyclization and ultimately lost.

The Thiocarbonyl Source: Thiourea

Thiourea is the nitrogen and sulfur source for the heterocyclic ring.

-

Structural Contribution : Thiourea provides the N-C-N backbone of the pyrimidine ring. The thiocarbonyl group (C=S) is incorporated directly, resulting in the 2-mercapto functionality.

-

Reactivity : The nucleophilic nitrogen atoms of thiourea are crucial for the cyclization step, where they attack the electrophilic carbon centers of the intermediate formed from ethyl cyanoacetate.

The Reaction Mechanism: A Step-by-Step Elucidation

The base-catalyzed cyclocondensation of ethyl cyanoacetate and thiourea proceeds through a series of well-defined steps. The choice of a strong base, such as sodium ethoxide or potassium carbonate, is essential to initiate the reaction by deprotonating the active methylene compound.[1]

The proposed mechanism is as follows:

-

Enolate Formation : The base abstracts a proton from the α-carbon of ethyl cyanoacetate to form a resonance-stabilized enolate.

-

Dimerization : The enolate of ethyl cyanoacetate acts as a nucleophile and attacks the carbonyl carbon of a second molecule of ethyl cyanoacetate. This is followed by the elimination of an ethoxide ion to form an intermediate.

-

Michael Addition : Thiourea then acts as a nucleophile and adds to the α,β-unsaturated system of the intermediate.

-

Cyclization : Intramolecular cyclization occurs through the attack of a nitrogen atom from the thiourea moiety onto one of the carbonyl carbons.

-

Dehydration and Tautomerization : The cyclic intermediate undergoes dehydration and subsequent tautomerization to yield the stable aromatic this compound.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound. This protocol is based on established methods for the synthesis of related pyrimidine derivatives and should be performed by qualified personnel in a well-ventilated fume hood.

Reagents and Equipment

-

Ethyl cyanoacetate

-

Thiourea

-

Sodium ethoxide (or freshly prepared from sodium metal in absolute ethanol)

-

Absolute Ethanol

-

Acetic Acid

-

Distilled water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Step-by-Step Procedure

-

Preparation of the Base : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium ethoxide in absolute ethanol.

-

Reaction Mixture : To the stirred solution of sodium ethoxide, add thiourea and an equimolar amount of ethyl cyanoacetate.

-

Reflux : Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up : After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with acetic acid.

-

Isolation : The product will precipitate out of the solution upon neutralization. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Purification : Wash the crude product with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials and byproducts. The product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.

Data Presentation

Table 1: Summary of Starting Materials and Their Roles

| Starting Material | Chemical Structure | Role in the Reaction | Key Features for Reactivity |

| Ethyl Cyanoacetate | NC-CH₂-COOEt | Provides the C4-C5-C6 backbone of the pyrimidine ring. | Active methylene group due to adjacent electron-withdrawing nitrile and ester groups. |

| Thiourea | H₂N-C(S)-NH₂ | Source of the N1-C2-N3 fragment and the 2-mercapto group. | Nucleophilic nitrogen atoms for cyclization. |

| Base (e.g., NaOEt) | Na⁺ ⁻OEt | Catalyst to deprotonate ethyl cyanoacetate. | Strong base required to generate the initial enolate. |

Visualization of the Synthetic Workflow

Diagram 1: Overall Synthetic Scheme

Caption: One-pot synthesis of this compound.

Diagram 2: Proposed Reaction Mechanism

Caption: Stepwise mechanism of the cyclocondensation reaction.

Conclusion

The synthesis of this compound is a prime example of the efficiency of multicomponent reactions in heterocyclic chemistry. By carefully selecting the appropriate starting materials, namely ethyl cyanoacetate and thiourea, and employing a suitable base catalyst, this valuable synthetic intermediate can be produced in a straightforward, one-pot procedure. This guide has provided a detailed examination of the starting materials, the underlying reaction mechanism, and a practical experimental protocol to aid researchers in the successful synthesis and application of this versatile compound.

References

Spectroscopic data (NMR, IR, Mass) of 2-Mercapto-4-hydroxy-5-cyanopyrimidine

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Mercapto-4-hydroxy-5-cyanopyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic signature of this compound (CAS No. 23945-49-5). In the absence of a complete, publicly available experimental dataset for this specific molecule, this document synthesizes information from analogous structures and established spectroscopic principles to present a predictive but robust characterization. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causality behind the expected spectral features. This guide is designed to serve as a foundational reference for researchers involved in the synthesis, quality control, and application of this and related pyrimidine derivatives.

Introduction and Molecular Structure

This compound is a multifunctional heterocyclic compound of interest in medicinal chemistry and materials science. Its pyrimidine core is a fundamental building block in numerous biologically active molecules. The accurate structural elucidation and confirmation of purity are paramount, for which spectroscopic methods are indispensable.

The structure of this molecule is complicated by the potential for tautomerism. The hydroxy and mercapto substituents can exist in keto-enol and thione-thiol forms, respectively. The molecule can therefore exist as several tautomers, with the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile form generally being the most stable in the solid state and in polar aprotic solvents like DMSO.

Caption: Tautomeric forms of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure in solution. The analysis must consider the dominant tautomeric form, which in a solvent like DMSO-d₆ is expected to be the keto-thione form.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to its ability to dissolve a wide range of polar compounds and to allow for the observation of exchangeable protons (NH, OH).

-

Instrument Setup: Utilize a high-resolution NMR spectrometer, for instance, a 500 MHz instrument, for data acquisition.[1]

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 2 seconds, and an acquisition time of 3 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a longer acquisition time (1-2 hours) is typically required. An attached proton test (APT) or DEPT experiment can be run to differentiate between CH, CH₂, CH₃, and quaternary carbons.

Expected ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The expected spectrum will feature a downfield aromatic proton and several broad, exchangeable protons corresponding to the N-H groups.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale & Notes |

| ~12.0 - 13.0 | Broad Singlet | 2H | N1-H, N3-H | The two N-H protons of the pyrimidine ring are expected to be broad due to quadrupole broadening and chemical exchange. Their downfield shift is characteristic of acidic protons in amides/thioamides. Similar compounds show NH protons in this region.[2] |

| ~8.1 - 8.3 | Singlet | 1H | C6-H | This is the only proton directly attached to the pyrimidine ring. It appears as a singlet and is significantly deshielded due to the electronegativity of the adjacent nitrogen atoms and the electron-withdrawing effect of the nitrile group. |

Note: The thiol (S-H) or enol (O-H) protons are not expected to be observed as distinct signals if the thione-keto form is the exclusive tautomer.

Expected ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

The ¹³C NMR spectrum is crucial for confirming the carbon backbone and the presence of key functional groups.

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale & Notes |

| ~175.0 | C2 (C=S) | The thiocarbonyl carbon is highly deshielded and typically appears in this region. |

| ~160.0 | C4 (C=O) | The carbonyl carbon of the amide is also significantly deshielded. |

| ~150.0 | C6 | This carbon is attached to a proton and is part of the aromatic-like system. |

| ~115.0 | C5-C N | The nitrile carbon is a quaternary carbon and has a characteristic chemical shift in this range. |

| ~95.0 | C5 | This quaternary carbon is shielded due to its position between the C=O and the C-CN bond. |

Infrared (IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in the molecule, particularly in the solid state. The spectrum can offer strong evidence for the dominant tautomer.

Experimental Protocol: FT-IR Data Acquisition

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix approximately 1-2 mg of the finely ground sample with ~100 mg of dry, spectroscopic grade KBr.

-

Pellet Formation: Press the mixture in a hydraulic press to form a thin, transparent pellet.

-

Data Acquisition: Record the spectrum using an FT-IR spectrometer over the range of 4000-400 cm⁻¹.[1] A background spectrum of a pure KBr pellet should be subtracted.

Expected Characteristic IR Absorption Bands

The spectrum is expected to be dominated by absorptions from the N-H, C=O, and C≡N groups, confirming the keto-thione tautomer.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group | Notes |

| 3300 - 3100 | N-H Stretch | Medium, Broad | Amide/Thioamide (N-H) | Broad absorption due to hydrogen bonding is expected. Similar pyrimidines show NH stretching in this region.[3] |

| ~2220 | C≡N Stretch | Strong, Sharp | Nitrile (-CN) | This is a highly characteristic and reliable absorption for the nitrile group.[3] |

| ~1670 | C=O Stretch | Strong, Sharp | Amide (Keto form) | A strong carbonyl absorption is a key indicator of the keto tautomer.[3] |

| ~1550 | C=C / C=N Stretch | Medium-Strong | Pyrimidine Ring | Aromatic and heteroaromatic ring stretching vibrations typically appear in this region. |

| ~1200 | C=S Stretch | Medium-Strong | Thione | The thiocarbonyl stretch is often coupled with other vibrations and can be found in this region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Experimental Protocol: Mass Spectrum Data Acquisition

-

Ionization Method: Electron Ionization (EI) is a common technique for relatively small, stable organic molecules. Electrospray ionization (ESI) can also be used, particularly for LC-MS analysis.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap analyzer can be used.

-

Data Acquisition: The sample is introduced into the ion source (e.g., via a direct insertion probe for EI) and ionized. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Expected Mass Spectrum

| m/z Value | Interpretation | Notes |

| 153 | [M]⁺ | The molecular ion peak, corresponding to the monoisotopic mass of C₅H₃N₃OS.[4] |

| 126 | [M - HCN]⁺ | Loss of hydrogen cyanide from the pyrimidine ring is a common fragmentation pathway for cyanopyrimidines. |

| 125 | [M - CO]⁺ | Loss of carbon monoxide from the keto group. |

| 98 | [M - CO - HCN]⁺ | Subsequent loss of HCN following the loss of CO. |

Plausible Fragmentation Pathway

The fragmentation of pyrimidine derivatives often involves the systematic cleavage of the ring or the loss of substituents.

Caption: A plausible EI fragmentation pathway for the title compound.

Conclusion

The spectroscopic characterization of this compound is defined by distinct features that confirm its complex structure. The NMR spectra are expected to reflect the dominant keto-thione tautomer in solution, characterized by two downfield N-H protons and a single C-H proton. The IR spectrum should prominently feature strong absorptions for the nitrile (C≡N) and carbonyl (C=O) groups. Finally, mass spectrometry will confirm the molecular weight with a molecular ion peak at m/z 153, followed by characteristic fragmentation patterns involving the loss of HCN and CO. This guide provides a robust predictive framework for the analysis of this compound, enabling researchers to confidently verify its synthesis and purity.

References

- 1. Synthesis, spectroscopic, chemical reactivity, topology analysis and molecular docking study of ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. japsonline.com [japsonline.com]

- 4. 4-Hydroxy-2-sulfanylpyrimidine-5-carbonitrile | C5H3N3OS | CID 819918 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Promise: A Technical Guide to the Biological Potential of Novel Mercaptopyrimidine Scaffolds

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Introduction: The Privileged Scaffold and the Power of Sulfur

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are known as "privileged structures" due to their ability to interact with a wide range of biological targets. The pyrimidine ring is one such scaffold, forming the core of essential biomolecules like nucleic acids and several approved drugs.[1] When this six-membered heterocyclic ring is functionalized with a thiol (-SH) group, it gives rise to the mercaptopyrimidine class. The introduction of this sulfur-containing moiety is not a trivial substitution; the thiol group's unique nucleophilicity, reactivity, and ability to coordinate with metal ions dramatically expands the molecule's chemical and biological versatility.[1]

This guide provides an in-depth technical exploration for researchers, scientists, and drug development professionals into the burgeoning field of novel mercaptopyrimidine scaffolds. We will move beyond a simple catalog of activities to dissect the causality behind synthetic strategies, provide validated experimental protocols for biological evaluation, and explore the mechanistic underpinnings of their therapeutic potential. Our focus is on providing a practical, field-proven framework for advancing research in this exciting area.

Part 1: The Chemistry and Synthesis of Mercaptopyrimidine Scaffolds

Core Structural Features and Chemical Personality

The mercaptopyrimidine scaffold is characterized by a pyrimidine ring with a thiol group, typically at the C2 or C4 position. A key feature is its existence in a tautomeric equilibrium between the thiol and thione forms. This dynamic state is crucial, as it influences the molecule's hydrogen bonding capabilities, polarity, and reactivity, which are all determinants of its interaction with biological targets. The thiol group's nucleophilic nature makes it a reactive handle for further chemical modifications and a key player in certain mechanisms of action, such as covalent inhibition.[1]

Synthetic Strategy: The Rationale for Chalcone Precursors

A cornerstone of drug discovery is the ability to generate a diverse library of compounds for screening. For mercaptopyrimidines, one of the most robust and versatile synthetic routes begins with chalcones (α,β-unsaturated ketones). The rationale for this choice is threefold:

-

Accessibility and Diversity: Chalcones are readily synthesized via a Claisen-Schmidt condensation between a wide variety of commercially available aldehydes and ketones. This allows for the systematic introduction of different substituents (R1 and R2 in the diagram below), enabling extensive exploration of the structure-activity relationship (SAR).[2][3]

-

Reactive Hub: The α,β-unsaturated carbonyl system in chalcones provides the necessary electrophilic centers for the subsequent cyclization reaction.

-

High-Yield Reactions: The condensation and subsequent cyclization reactions are typically high-yielding and procedurally straightforward, making this an efficient route for library synthesis.[4][5]

A Validated Synthetic Workflow

The following diagram and protocol outline a standard, two-step process for synthesizing 2-mercaptopyrimidine derivatives.

Caption: Figure 1. General Synthetic Workflow.

Protocol 1: Synthesis of a 2-Mercaptopyrimidine Derivative

-

Self-Validation: This protocol is self-validating through the characterization of intermediates and the final product. Thin-Layer Chromatography (TLC) should be used to monitor reaction progress. The final compound's structure and purity must be confirmed by spectral analysis (e.g., ¹H-NMR, ¹³C-NMR, Mass Spectrometry).[3][4]

-

Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)

-

Dissolve the substituted acetophenone (10 mmol) and the corresponding substituted aldehyde (10 mmol) in ethanol (30 mL) in a round-bottom flask.

-

Cool the mixture in an ice bath. Add an aqueous solution of potassium hydroxide (40% w/v) dropwise with constant stirring.

-

Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction's completion using TLC.

-

Pour the reaction mixture into crushed ice and acidify with dilute HCl.

-

The precipitated solid (the chalcone) is filtered, washed with cold water until neutral, and dried.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone intermediate.

-

-

Step 2: Mercaptopyrimidine Synthesis (Cyclization)

-

In a round-bottom flask, dissolve the purified chalcone (5 mmol) and thiourea (5 mmol) in ethanol (25 mL).

-

Add an ethanolic solution of sodium hydroxide (5 mmol in 10 mL ethanol).

-

Fit the flask with a condenser and reflux the mixture for 8-10 hours. Again, monitor progress by TLC.

-

After cooling, pour the reaction mixture into ice-cold water.

-

Acidify with glacial acetic acid or dilute HCl to precipitate the 2-mercaptopyrimidine derivative.

-

Filter the solid product, wash thoroughly with water, and dry.

-

Purify the final compound by recrystallization from a suitable solvent like ethanol or DMF.[4][5]

-

Part 2: A Broad Spectrum of Biological Activity

The true potential of mercaptopyrimidine scaffolds lies in their diverse biological activities, which span multiple therapeutic areas.

Anticancer Potential: Targeting Malignancy on Multiple Fronts

Novel mercaptopyrimidine derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines, including leukemia, HeLa (cervical cancer), and A549 (lung cancer).[2][6] Their anticancer activity is not monolithic but stems from several distinct mechanisms of action.

-

Mechanism of Action:

-

Induction of Apoptosis: Many derivatives trigger programmed cell death. For example, some compounds have been shown to cause cell cycle arrest and increase the expression of pro-apoptotic proteins like active caspase-3.

-

Kinase Inhibition: Pyrido[2,3-d]pyrimidines, a related class, are known kinase inhibitors.[7] The mercaptopyrimidine scaffold can be designed to target specific kinases involved in cancer cell proliferation and survival.

-

DNA Interaction: Platinum(III) complexes of 2-mercaptopyrimidine have shown high activity by interacting with DNA, demonstrating a different mechanistic class compared to cisplatin.[6][8]

-

References

- 1. longdom.org [longdom.org]

- 2. mdpi.com [mdpi.com]

- 3. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Antitumour Activity of a pt(III) Derivative of 2-Mercaptopyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

Foreword: The Pyrimidine Scaffold as a Cornerstone of Medicinal Chemistry

An In-Depth Technical Guide to the Discovery of 2-Mercapto-4-hydroxy-5-cyanopyrimidine Analogs

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

The pyrimidine nucleus is a privileged scaffold in the landscape of medicinal chemistry and drug discovery. As a fundamental component of nucleic acids, its derivatives are intrinsically recognized by biological systems, offering a robust starting point for the design of novel therapeutic agents.[1] The inherent versatility of the pyrimidine ring allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to the development of a wide array of drugs with diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral properties.[1][2][3]

This guide focuses specifically on the this compound core and its analogs. This particular substitution pattern combines several key pharmacophoric features: the mercapto group, which can act as a potent hydrogen bond donor and engage in metal chelation; the hydroxy group, another critical site for molecular interactions; and the electron-withdrawing cyano group, which modulates the electronic properties of the ring system. Our exploration will delve into the core synthesis strategies, the rationale behind experimental choices, detailed protocols for biological evaluation, and the structure-activity relationships that guide the rational design of these promising compounds.

Part 1: Core Synthesis Strategies and Mechanistic Insights

The construction of the 2-mercapto-pyrimidine core is typically achieved through multicomponent reactions or cyclization strategies, which are favored for their efficiency and atom economy. The choice of synthetic route is primarily dictated by the desired substitution pattern on the final molecule.

Strategy 1: One-Pot Three-Component Condensation

A highly efficient and popular method for synthesizing polysubstituted pyrimidines is the one-pot, three-component condensation reaction, often a variation of the Biginelli reaction.[4] This approach brings together an aromatic aldehyde, a compound containing an active methylene group (such as malononitrile), and thiourea.

Causality of Component Selection:

-

Aromatic Aldehyde: This component introduces diversity at the 4-position of the pyrimidine ring. The electronic nature of the substituents on the aldehyde (electron-donating or electron-withdrawing) can influence reaction rates and yields, though the reaction is generally robust to these variations.[4]

-

Malononitrile: The two acidic protons of the methylene group readily participate in condensation reactions, while the cyano groups form the C5-cyano and C6-amino functionalities (after tautomerization) of the final product.

-

Thiourea: This component provides the N1, C2, and N3 atoms of the pyrimidine ring, with the sulfur atom forming the essential 2-mercapto group.

-

Catalyst: Acidic catalysts, such as phosphorus pentoxide, are often employed to activate the aldehyde carbonyl group, facilitating the initial Knoevenagel condensation with malononitrile.[4]

The general workflow for this synthesis is outlined below.

Caption: High-level workflow for one-pot synthesis.

Experimental Protocol: One-Pot Synthesis of 6-Amino-5-cyano-4-phenyl-2-mercaptopyrimidine [4]

-

Reagent Preparation: In a round-bottom flask, combine the aromatic aldehyde (10 mmol), malononitrile (10 mmol), and thiourea (10 mmol) in absolute ethanol (30 mL).

-

Catalyst Addition: Add a catalytic amount of phosphorus pentoxide (approximately 1 mmol).

-

Reaction: Stir the mixture and reflux for 2-4 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Isolation: After completion, cool the reaction mixture to room temperature. The solid product will precipitate out of the solution.

-

Purification: Filter the separated solid, wash with cold ethanol, and dry. Recrystallize the crude product from ethanol to obtain the pure compound.

-

Characterization: Confirm the structure of the synthesized compound using IR, ¹H-NMR, and Mass Spectrometry.

Strategy 2: Cyclization of Chalcone Precursors

An alternative and equally versatile route involves a two-step process starting with the synthesis of α,β-unsaturated ketones, known as chalcones. These intermediates are then cyclized with thiourea to form the desired pyrimidine ring.

Causality of Component Selection:

-

Claisen-Schmidt Condensation: The initial step involves the base-catalyzed condensation of an appropriately substituted acetophenone with an aromatic aldehyde to form the chalcone.[3] This method allows for the introduction of diversity at two different positions of the eventual pyrimidine ring.

-

Cyclocondensation: The chalcone intermediate then undergoes a Michael addition followed by intramolecular cyclization and dehydration with thiourea in an alcoholic solvent. The base (e.g., KOH or NaOH) facilitates the deprotonation of thiourea and subsequent nucleophilic attack.

Caption: Synthesis pathway via a chalcone intermediate.

Experimental Protocol: Synthesis of 2-Mercaptopyrimidines from Chalcones [3][5]

Step A: Chalcone Synthesis (Claisen-Schmidt Condensation)

-

Reagent Preparation: Dissolve the substituted acetophenone (10 mmol) and aromatic aldehyde (10 mmol) in ethanol (20 mL) in a flask.

-

Base Addition: Cool the mixture in an ice bath and add an aqueous solution of potassium hydroxide (40% w/v) dropwise with constant stirring.

-

Reaction: Allow the mixture to stir at room temperature for 24 hours.

-

Isolation: Pour the reaction mixture into crushed ice and acidify with dilute HCl. The precipitated chalcone is filtered, washed with water, and dried.

Step B: Pyrimidine Synthesis (Cyclocondensation)

-

Reagent Preparation: To a solution of the synthesized chalcone (10 mmol) in ethanol (30 mL), add thiourea (10 mmol) and potassium hydroxide (10 mmol).

-

Reaction: Reflux the mixture for 6-8 hours.

-

Isolation: After cooling, pour the reaction mixture into ice water and neutralize with a suitable acid.

-

Purification: The resulting solid is filtered, washed thoroughly with water, dried, and recrystallized from a suitable solvent (e.g., ethanol or acetic acid).

Part 2: Structural Characterization and Validation

Rigorous characterization is essential to confirm the identity and purity of the synthesized analogs. A combination of spectroscopic techniques is employed for unambiguous structure elucidation.

-

Infrared (IR) Spectroscopy: Used to identify key functional groups. Expected peaks include N-H stretching (amine), C≡N stretching (cyano), C=N stretching, and the characteristic thiol (S-H) peak.[3][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: Provides information on the number and environment of protons. Key signals include aromatic protons, the pyrimidine proton, and exchangeable protons from NH₂, OH, and SH groups.[6][7]

-

¹³C-NMR: Determines the number and type of carbon atoms, including the characteristic chemical shifts for the pyrimidine ring carbons and the cyano carbon.[6][7]

-

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound through the molecular ion peak [M+]. The isotopic pattern can also help identify the presence of atoms like chlorine or bromine.[6][7]

-

Elemental Analysis: Provides the percentage composition of C, H, and N, which should match the calculated values for the proposed structure.[5][7]

Part 3: Biological Evaluation and Screening Protocols

The therapeutic potential of the synthesized 2-mercaptopyrimidine analogs is assessed through a battery of in vitro biological assays.

Anticancer Activity Screening

Pyrimidine derivatives are widely investigated for their anticancer properties.[2][8][9] A standard initial screening involves evaluating the cytotoxicity of the compounds against a panel of human cancer cell lines.

Caption: Workflow for anticancer activity evaluation.

Protocol: MTT Cytotoxicity Assay [7]

-

Cell Seeding: Seed human cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized pyrimidine analogs (e.g., ranging from 1 µM to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability compared to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Representative Anticancer Activity of Pyrimidine Analogs

| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference |

| Derivative 2d | A549 (Lung) | ~50 | [7] |

| Compound 9 | Breast Cancer | 18 | [1] |

| Compound 20 | HCT-116 (Colon) | Potent | [1] |

Note: This table is illustrative. Actual values vary significantly based on the specific analog's structure.

Antimicrobial Activity Screening

The emergence of drug-resistant microbes necessitates the discovery of new antimicrobial agents. Cyanopyrimidine and mercaptopyrimidine derivatives have shown promising activity against various bacteria and fungi.[5][10][11]

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) corresponding to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (microbes + broth), a negative control (broth only), and a drug control (e.g., Ofloxacin, Ciprofloxacin).[10]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Part 4: Structure-Activity Relationship (SAR) and Future Outlook

By synthesizing and screening a library of analogs, researchers can deduce critical Structure-Activity Relationships (SAR). For instance, studies have shown that:

-

Lipophilicity: This parameter can be a crucial determinant of activity. For some pyrimidine derivatives, increased lipophilicity enhances transport across biological membranes, potentially improving efficacy.[8]

-

Substituent Effects: The nature and position of substituents on the aromatic rings can dramatically influence biological activity. Electron-withdrawing groups (e.g., chloro, nitro) or electron-donating groups (e.g., methoxy, dimethylamino) can alter the molecule's interaction with its biological target.[6]

-

Molecular Volume: In some cases, the overall size and shape of the molecule, rather than just lipophilicity, appear to be more critical for inhibitory activity against specific enzymes like lipoxygenase.[7]

The this compound scaffold represents a highly promising platform for the development of new therapeutic agents. The synthetic accessibility and potential for diverse functionalization make it an attractive target for medicinal chemists. Future research should focus on expanding chemical libraries, performing detailed mechanistic studies on the most potent 'hit' compounds, and optimizing their drug-like properties for potential in vivo evaluation. The integration of computational methods, such as molecular docking, can further guide the rational design of next-generation analogs with enhanced potency and selectivity.[7][8]

References

- 1. ijrpr.com [ijrpr.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benthamopen.com [benthamopen.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of S-Alkyl Derivatives from 2-Mercapto-4-hydroxy-5-cyanopyrimidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract